9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
The compound 9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by two distinct aryl substituents:
- A 3,4-dimethoxyphenyl group at position 7.
- A 3,4,5-trimethoxyphenyl group at position 2.
Triazoloquinazolinones are known for diverse pharmacological applications, including anticonvulsant, anticancer, and enzyme-inhibitory activities .
Propriétés
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-32-18-10-9-14(11-19(18)33-2)23-22-16(7-6-8-17(22)31)27-26-28-25(29-30(23)26)15-12-20(34-3)24(36-5)21(13-15)35-4/h9-13,23H,6-8H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBXNZUVWBRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and includes relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C26H28N4O6
- Molecular Weight : 492.532 g/mol
- IUPAC Name : 9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Biological Activity Overview
The compound has been investigated for various biological activities including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi with promising results.
- Antioxidant Activity : The compound has demonstrated antioxidant properties which may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound shows notable activity against several pathogenic microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays. Notably:
- The DPPH radical scavenging assay showed that the compound effectively reduces free radicals.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45.12 ± 0.31 | |
| Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus with an MIC of 16 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections.
- Fungal Resistance : In another study focused on antifungal activity against Candida species, the compound exhibited efficacy comparable to standard antifungal treatments like fluconazole and ketoconazole. This highlights its potential role in addressing fungal resistance issues.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis.
- Disruption of fungal cell membrane integrity.
- Scavenging of free radicals leading to reduced oxidative stress.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. The incorporation of the triazole moiety in this compound may enhance its ability to inhibit tumor growth through mechanisms such as:
- Inhibition of Cell Proliferation : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Targeting Kinases : Quinazolinone derivatives are known to inhibit various kinases involved in cancer progression.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that modifications to the quinazolinone structure can lead to enhanced activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Effects
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of quinazolinone derivatives. The compound may offer protective effects against neurodegenerative diseases by:
- Reducing oxidative stress.
- Inhibiting neuroinflammation.
Synthesis Overview
The synthesis of 9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through various synthetic routes:
- Condensation Reactions : Utilizing appropriate precursors to form the quinazolinone structure.
- Cyclization Techniques : Employing cyclization methods to incorporate the triazole moiety.
- Functional Group Modifications : Post-synthetic modifications to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in Cancer Letters demonstrated that a similar quinazolinone derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry reported that modifications to the quinazolinone scaffold increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SAR) that could guide future synthesis.
Case Study 3: Neuroprotection
A study in Neuropharmacology explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced neuronal death and inflammation markers.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar triazoloquinazolinones:
*Estimated based on structural similarity.
Key Observations:
- Methoxy Substitution : The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs like , which lacks the 4-methoxy group. This increases its molecular weight and polarity compared to simpler derivatives .
- Stereoelectronic Effects : The electron-donating methoxy groups may enhance interactions with aromatic binding pockets in enzymes, contrasting with electron-withdrawing substituents (e.g., Cl in ).
Pharmacological Potential
- Anticancer Activity: Trimethoxyphenyl derivatives (e.g., combretastatin analogs in ) are known tubulin inhibitors. The target’s 3,4,5-trimethoxyphenyl group may confer similar mechanisms .
- Enzyme Inhibition: The diethylamino analog demonstrates kinase inhibition, highlighting the role of substituent flexibility in target engagement .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves evaluating catalysts, solvents, and reaction conditions. For triazoloquinazolinone derivatives, deep eutectic solvents (DES) or catalysts like NGPU (N-propylguanidinium nitrate) significantly enhance efficiency. For example, Table 6 in demonstrates that NGPU reduces reaction times (e.g., from 8–12 hours to 2–4 hours) and improves yields (up to 95%) compared to traditional catalysts. Key steps include:
- Catalyst Screening : Test DES or guanidinium-based catalysts under varying temperatures (80–120°C).
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates.
- Purification : Employ column chromatography with gradients (e.g., cyclohexane:EtOAc 97:3) to isolate high-purity products .
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze - and -NMR to verify methoxy groups (δ 3.7–4.0 ppm for OCH) and aromatic protons.
- X-ray Crystallography : Resolve single-crystal structures to confirm fused triazoloquinazoline core geometry. highlights using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with data refinement to R factor < 0.05 .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with < 5 ppm error .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
Molecular docking identifies potential binding interactions with biological targets. For example:
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in fungal ergosterol biosynthesis.
- Software Tools : Perform docking with AutoDock Vina or Schrödinger Suite, applying semi-flexible ligand parameters and Lamarckian genetic algorithms.
- Validation : Compare docking scores (binding energy < −8 kcal/mol) with known inhibitors (e.g., fluconazole). shows triazolo-thiadiazoles docked to 3LD6 with RMSD < 2.0 Å, justifying antifungal assays .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Resolve discrepancies by:
- Experimental Replication : Standardize assays (e.g., MIC for antifungal activity) using CLSI guidelines.
- Variable Control : Test solubility (DMSO concentration ≤1%) and purity (HPLC ≥95%) to eliminate confounding factors.
- Theoretical Alignment : Link results to a conceptual framework (e.g., structure-activity relationships for methoxy substituents). emphasizes aligning contradictory data with hypotheses about substituent electronic effects (e.g., methoxy vs. nitro groups) .
Advanced: What computational methods assist in understanding the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into electronic behavior:
- Software : Use Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets.
- Parameters : Calculate HOMO-LUMO gaps (ΔE < 4 eV indicates reactivity), Mulliken charges on methoxy groups, and electrostatic potential maps.
- Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm). applied DFT to similar triazoloquinazolinones, achieving <5% deviation in vibrational frequencies .
Advanced: How to design a multi-step synthesis route for derivatives with modified substituents?
Methodological Answer:
Design involves iterative optimization:
- Intermediate Synthesis : Start with diethyl oxalate and ketones (e.g., 1-(3,4-dimethoxyphenyl)ethanone) under basic conditions (NaH, toluene) to form pyrazole intermediates.
- Cyclization : Use carbonyldiimidazole (CDI) in DMF at 100°C for 24 hours to form triazolo cores.
- Functionalization : Introduce substituents via Suzuki coupling or nucleophilic substitution. outlines refluxing hydrazinopyrazinones with CDI for 24 hours to achieve >70% yield .
Basic: What are the key considerations for scaling up laboratory synthesis to pilot-scale production?
Methodological Answer:
Critical factors include:
- Process Safety : Assess exothermic reactions using calorimetry (e.g., RC1e reactor).
- Catalyst Recovery : Implement membrane separation (e.g., nanofiltration) to recycle NGPU catalysts. classifies membrane technologies under CRDC RDF2050104 for scalable separations .
- Batch vs. Flow : Transition from batch to continuous flow reactors to improve mixing and heat transfer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
